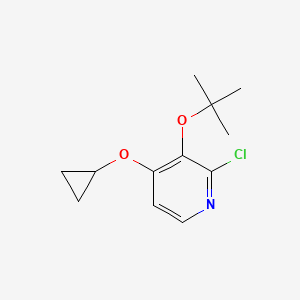![molecular formula C8H6F3NO3 B14841046 [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that features a pyridine ring substituted with a hydroxy group at the 4-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or convert the hydroxy group to a hydrogen.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Similar structure but contains a thiol group instead of an acetic acid moiety.
4-Hydroxy-6-(trifluoromethyl)pyrimidine: Lacks the acetic acid group and has a pyrimidine ring instead of a pyridine ring.
Uniqueness
The presence of both a hydroxy group and a trifluoromethyl group on the pyridine ring makes [4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
2-[4-oxo-6-(trifluoromethyl)-1H-pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-5(13)1-4(12-6)2-7(14)15/h1,3H,2H2,(H,12,13)(H,14,15) |
Clave InChI |
MORXQYVBVXVDCO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


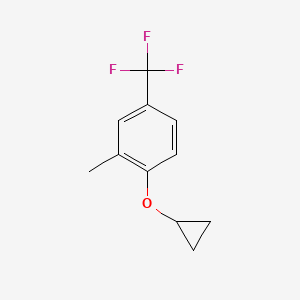
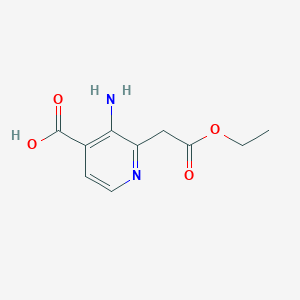

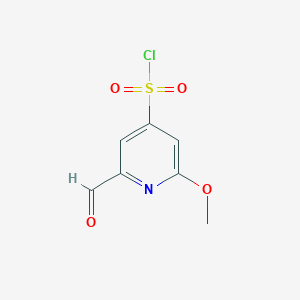
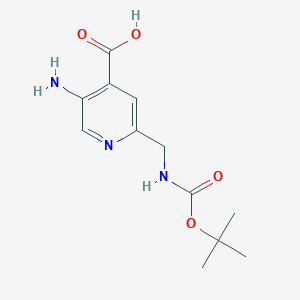
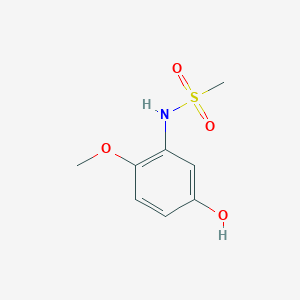
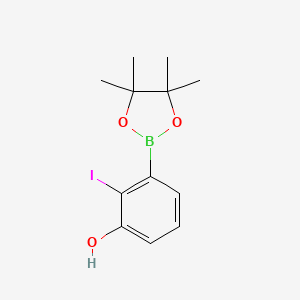
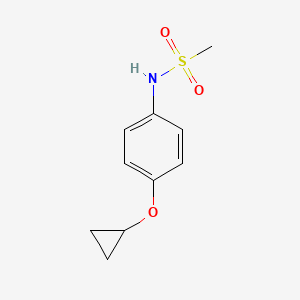
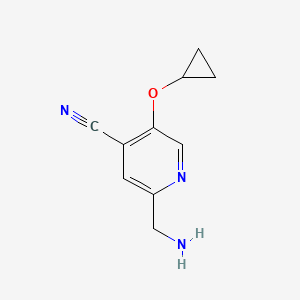
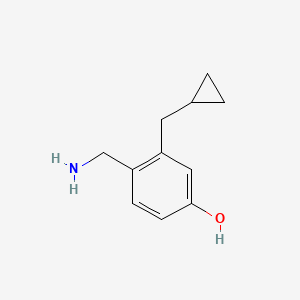
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
